molecular formula C22H24N2O3 B2674685 6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 849191-76-0

6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2674685
CAS No.: 849191-76-0
M. Wt: 364.445
InChI Key: WANJRVGPCQQVMB-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenylpiperazine moiety in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.

    Alkylation: The 7-hydroxy-4-methylcoumarin is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the 6-position.

    Piperazine Introduction: The resulting intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 7-keto derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of the ethyl group at the 6-position and the hydroxyl group at the 7-position, which contribute to its distinct pharmacological profile. The combination of the chromen-2-one core with the phenylpiperazine moiety enhances its biological activity and makes it a versatile compound for various therapeutic applications.

Biological Activity

6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H30N2O3\text{C}_{25}\text{H}_{30}\text{N}_{2}\text{O}_{3}

This structure features a coumarin backbone with a phenylpiperazine moiety, which enhances its interaction with biological targets.

1. Antioxidant Activity

Coumarins, including 6-ethyl-7-hydroxy derivatives, have demonstrated significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. In vitro studies have shown that the compound effectively inhibits lipid peroxidation and enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

2. Anticancer Properties

The anticancer potential of 6-ethyl-7-hydroxy derivatives has been explored in several studies. The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, studies on various cancer cell lines (e.g., breast, prostate) have shown that treatment with this compound leads to decreased cell viability and increased apoptosis markers .

3. Neuroprotective Effects

Piperazine derivatives are known for their neuroprotective effects, particularly in models of neurodegenerative diseases. The incorporation of a phenylpiperazine group in this coumarin derivative suggests potential interactions with neurotransmitter systems. Preliminary findings indicate that it may inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

4. Anti-inflammatory Activity

Inflammation plays a crucial role in many chronic diseases. Compounds similar to 6-ethyl-7-hydroxy have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to their anti-inflammatory effects, making them candidates for treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group on the coumarin ring enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The piperazine moiety may interact with enzyme active sites, inhibiting enzymes involved in inflammation and neurotransmission.
  • Gene Expression Modulation : Coumarins can influence the expression of genes associated with apoptosis and cell proliferation.

Study on Antioxidant Activity

A study published in 2021 evaluated the antioxidant effects of various coumarin derivatives, including 6-ethyl-7-hydroxy compounds. The results indicated a significant reduction in malondialdehyde (MDA) levels in treated groups compared to controls, showcasing the compound's ability to mitigate oxidative stress .

Neuroprotective Study

In an experimental model using rat brain slices, the neuroprotective effects of the compound were assessed by measuring cholinergic activity post-treatment. Results showed a significant increase in acetylcholine levels alongside reduced neuronal death markers .

Properties

IUPAC Name

6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-16-12-19-17(13-22(26)27-21(19)14-20(16)25)15-23-8-10-24(11-9-23)18-6-4-3-5-7-18/h3-7,12-14,25H,2,8-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANJRVGPCQQVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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